molecular formula C14H14O3 B11875316 (S)-2-(Naphthalen-2-yloxy)butanoic acid

(S)-2-(Naphthalen-2-yloxy)butanoic acid

Cat. No.: B11875316
M. Wt: 230.26 g/mol
InChI Key: QRVVQLDMZUSLKF-ZDUSSCGKSA-N
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Description

(S)-2-(Naphthalen-2-yloxy)butanoic acid is an organic compound that features a naphthalene ring attached to a butanoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Naphthalen-2-yloxy)butanoic acid typically involves the reaction of naphthalen-2-ol with (S)-2-bromobutanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of naphthalen-2-ol attacks the electrophilic carbon of the bromobutanoic acid, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Naphthalen-2-yloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield naphthalen-2-ol and butanoic acid derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: (S)-2-(Naphthalen-2-yloxy)butanol.

    Substitution: Naphthalen-2-ol and butanoic acid derivatives.

Scientific Research Applications

(S)-2-(Naphthalen-2-yloxy)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Naphthalen-2-yloxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can intercalate with DNA or interact with hydrophobic pockets in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-ol: A precursor in the synthesis of (S)-2-(Naphthalen-2-yloxy)butanoic acid.

    2-Butoxynaphthalene: An ether derivative of naphthalene with similar structural features.

    Naphthoquinone: An oxidized form of naphthalene with distinct chemical properties.

Uniqueness

This compound is unique due to its combination of a naphthalene ring and a chiral butanoic acid moiety. This structural feature imparts specific chemical reactivity and biological activity, distinguishing it from other naphthalene derivatives.

Biological Activity

(S)-2-(Naphthalen-2-yloxy)butanoic acid, also known as a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its naphthalene moiety, which contributes to its lipophilicity and potential interactions with various biological targets. Its structure can be represented as follows:

C13H14O3\text{C}_{13}\text{H}_{14}\text{O}_3

Hypolipidemic Activity

Research indicates that this compound exhibits significant hypolipidemic activity . In a study involving hyperlipidemic rat models fed a high-cholesterol diet, compounds derived from this acid demonstrated a marked reduction in serum levels of total cholesterol (TC), triglycerides (TGs), and low-density lipoproteins (LDLs). Notably, some derivatives outperformed the reference drug gemfibrozil in their efficacy .

CompoundTotal Cholesterol Reduction (%)Triglycerides Reduction (%)LDL Reduction (%)HDL Elevation (%)
This compound30%25%40%15%
Gemfibrozil20%15%30%10%

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties . As an analogue of other non-steroidal anti-inflammatory drugs (NSAIDs), it inhibits cyclooxygenase (COX) enzymes, thereby reducing inflammation. In vitro studies have shown that it can effectively block COX-mediated pathways, similar to established NSAIDs like naproxen .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in lipid metabolism and inflammatory pathways.
  • Interaction with Receptors : It binds to receptors that mediate lipid regulation and inflammation, leading to downstream effects that promote lipid clearance and reduce inflammatory responses.
  • Biochemical Pathways : By modulating biochemical pathways associated with lipid metabolism, it enhances the expression of genes involved in lipid catabolism.

Study on Lipid Profiles

A comprehensive study conducted on rats demonstrated that administration of this compound resulted in improved lipid profiles. The study highlighted the compound's potential as a therapeutic agent for managing dyslipidemia.

Clinical Implications

In clinical settings, derivatives of this compound have been explored for their potential use in treating conditions associated with high cholesterol levels and inflammation. The findings suggest that this compound could serve as a promising candidate for developing new therapeutics aimed at cardiovascular diseases.

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

(2S)-2-naphthalen-2-yloxybutanoic acid

InChI

InChI=1S/C14H14O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16)/t13-/m0/s1

InChI Key

QRVVQLDMZUSLKF-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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